N-Trityl Ethyl Olmesartan Medoxomil
Description
Properties
Molecular Formula |
C49H46N6O6 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C49H46N6O6/c1-5-18-42-50-44(48(4,58)6-2)43(46(56)59-32-41-33(3)60-47(57)61-41)54(42)31-34-27-29-35(30-28-34)39-25-16-17-26-40(39)45-51-53-55(52-45)49(36-19-10-7-11-20-36,37-21-12-8-13-22-37)38-23-14-9-15-24-38/h7-17,19-30,58H,5-6,18,31-32H2,1-4H3 |
InChI Key |
SWMPUUQGQANUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(CC)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Development of N Trityl Ethyl Olmesartan Medoxomil
Established Synthetic Routes and Reaction Mechanisms
The synthesis of N-Trityl Ethyl Olmesartan (B1677269) Medoxomil is a multi-step process that involves the strategic use of protecting groups and carefully controlled reaction conditions to achieve the desired product with high purity. nih.govmdpi.com
N-Alkylation Approaches for Tetrazole Ring Tritylation
A crucial step in the synthesis is the N-alkylation of an imidazole (B134444) ethyl ester derivative with a tritylated biphenyl (B1667301) bromide. nih.govjocpr.com This reaction connects the two main fragments of the molecule. The trityl group is introduced to protect the tetrazole ring on the biphenyl moiety. total-synthesis.comontosight.ai
The reaction typically involves reacting Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. nih.gov Initial processes utilized strong bases like potassium tert-butoxide in N,N-Dimethylacetamide (DMA). nih.gov However, these conditions often led to low yields and the formation of several impurities due to side reactions like ester hydrolysis and detritylation. nih.gov
Later developments focused on using milder bases like anhydrous potassium carbonate (K2CO3) in DMA. nih.gov The particle size of the K2CO3 was found to significantly impact the reaction time, with a smaller particle size leading to a faster reaction. nih.gov This N-alkylation proceeds via an SN2 mechanism, where the imidazole nitrogen attacks the benzylic bromide. nih.gov It has been shown through single-crystal X-ray diffraction (SCXRD) that the trityl group is attached to the N-2 nitrogen atom of the tetrazole ring, a finding that corrected previous assumptions in the literature. mdpi.com
An unexpected N-3 regioisomeric impurity of Trityl Olmesartan Ethyl Ester (TOEE) has been identified, arising from the tautomeric nature of the imidazole ring. acs.org Although present in small amounts (0.2-0.3%), its downstream products can be difficult to separate from the final active pharmaceutical ingredient (API). acs.org
Hydrolysis and Esterification Steps in Multistep Synthesis
Following the N-alkylation, the ethyl ester of the resulting Trityl Olmesartan Ethyl Ester is hydrolyzed to its corresponding carboxylic acid. nih.govmdpi.com This saponification is typically carried out using an alkali metal hydroxide (B78521), such as sodium hydroxide, in a mixture of solvents like tetrahydrofuran (B95107) and ethanol (B145695). nih.gov Early methods for this hydrolysis were plagued by low yields and difficulties in extraction. nih.gov Optimization of the mole ratio of the base and the solvent system was crucial to improve the purity of the resulting Trityl Olmesartan sodium salt. nih.gov
The subsequent step is the esterification of the hydrolyzed intermediate with 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene to form Trityl Olmesartan Medoxomil. nih.govgoogle.com This reaction is often performed in a polar aprotic solvent like N,N-Dimethylacetamide. nih.gov The use of a catalytic amount of sodium iodide (NaI) has been shown to be beneficial, minimizing side reactions such as ester hydrolysis of the final product and detritylation. nih.gov
A one-pot, three-component assembly has been developed, starting from the imidazole intermediate, the tritylated biphenyl bromide, and the medoxomil chloride. nih.gov This optimized process achieves a high yield (72-75%) and purity (up to 97.5% by HPLC) of Trityl Olmesartan Medoxomil, significantly reducing the number of unit operations and the amount of organic solvents used. nih.gov
Role of Protecting Groups: Trityl Group Chemistry and Deprotection Strategies
The trityl (triphenylmethyl) group serves as a crucial protecting group for the tetrazole moiety. total-synthesis.comontosight.ai Its bulky nature provides steric hindrance, preventing unwanted side reactions at the tetrazole ring during the synthesis. total-synthesis.com The trityl group is typically introduced using trityl chloride in the presence of a base like pyridine. total-synthesis.comhighfine.com
The final step in the synthesis of Olmesartan Medoxomil is the deprotection of the trityl group from N-Trityl Olmesartan Medoxomil. nih.gov This is an acid-catalyzed process. total-synthesis.comcommonorganicchemistry.com Commonly used acids include acetic acid, trifluoroacetic acid (TFA), or hydrochloric acid. quickcompany.insemanticscholar.org The reaction with aqueous acetic acid is a widely employed method. nih.govsemanticscholar.org The deprotection mechanism involves the protonation of the ether-like linkage to the tetrazole, followed by the departure of the highly stable trityl cation. total-synthesis.com
The reaction is typically carried out in a water-miscible organic solvent such as acetone (B3395972). google.com The temperature and reaction time are controlled to minimize the formation of impurities, particularly the hydrolysis of the medoxomil ester to form olmesartan acid. google.comresearchgate.net After the reaction, the byproduct, triphenyl carbinol, precipitates and can be removed by filtration. nih.govgoogle.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Continuous efforts have been made to optimize the reaction conditions for each step of the synthesis to maximize the yield and purity of N-Trityl Ethyl Olmesartan Medoxomil and, ultimately, Olmesartan Medoxomil.
Solvent System Evaluation and Selection
The choice of solvent plays a critical role in the synthesis. For the N-alkylation step, N,N-Dimethylacetamide (DMA) is a commonly used polar aprotic solvent. nih.gov Acetone has also been used in the presence of potassium carbonate. semanticscholar.org The solubility of Olmesartan Medoxomil and its intermediates has been studied in various "green" solvents, with higher solubility observed in Transcutol and polyethylene (B3416737) glycol-400 compared to water, ethanol, ethylene (B1197577) glycol, and propylene (B89431) glycol. acs.org
During the deprotection step, a mixture of a water-miscible organic solvent like acetone and water is preferred. google.com The ratio of water to the organic solvent is optimized to ensure efficient reaction while minimizing byproduct formation. google.com For purification, ethyl acetate (B1210297) is often used, sometimes in combination with other solvents like isopropyl acetate and methanol (B129727), to crystallize the pure product. google.com
Catalyst Systems and Reagent Stoichiometry Optimization
The optimization of catalyst systems and reagent stoichiometry is key to controlling the reaction and minimizing impurities. In the N-alkylation step, while early methods used strong bases, the shift to milder bases like potassium carbonate, along with optimizing its particle size, has proven effective in improving yield and reducing reaction times. nih.gov
In the esterification step to form Trityl Olmesartan Medoxomil, the use of a catalytic amount of sodium iodide (NaI) is a significant improvement. nih.gov NaI facilitates the reaction and helps to prevent the formation of impurities. nih.gov
For the deprotection step, the amount of acid used is a critical parameter. Sufficient acid is required to drive the reaction to completion, but an excess can lead to increased hydrolysis of the medoxomil ester. google.com The use of catalytic amounts of strong acids like trifluoroacetic acid has also been explored. google.com
The following interactive tables summarize some of the key findings in the optimization of the synthesis of this compound and its subsequent conversion to Olmesartan Medoxomil.
Table 1: Optimization of N-Alkylation for Trityl Olmesartan Ethyl Ester (4)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | K2CO3 (100 mesh) | DMA | 40-45 | >24 | - | - | nih.gov |
| 2 | K2CO3 (200 mesh) | DMA | 40-45 | 12 | 90 | - | nih.gov |
| 3 | K2CO3 | Acetone | Reflux | - | - | - | semanticscholar.org |
| 4 | Potassium tert-butoxide | DMA | - | - | Low | Low | nih.gov |
Table 2: Optimization of Hydrolysis of Trityl Olmesartan Ethyl Ester (4) to Trityl Olmesartan Sodium Salt (5)
| Entry | Base (mol. ratio) | Solvent System | Result | Reference |
|---|---|---|---|---|
| 1 | NaOH (various) | THF/Ethanol/Water (various ratios) | Optimized conditions minimized unreacted starting material and impurities to NMT 0.5% | nih.gov |
Table 3: Optimization of Esterification to Trityl Olmesartan Medoxomil (7)
| Entry | Catalyst | Solvent | Result | Reference |
|---|---|---|---|---|
| 1 | NaI (3% w/w) | N,N-Dimethylacetamide | Fair yield and high purity, minimized hydrolysis and detritylation | nih.gov |
Table 4: Deprotection of Trityl Olmesartan Medoxomil
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Result | Reference |
|---|---|---|---|---|---|---|
| 1 | 75% aq. Acetic Acid | - | 25-30 | 10 | - | nih.gov |
| 2 | Sulfuric Acid | Acetone/Water | 40 | 4 | High purity Olmesartan Medoxomil | google.com |
| 3 | 40% aq. Acetic Acid | - | 55-60 | 1-2 | - | semanticscholar.org |
Temperature and Pressure Parameter Studies
The control of temperature and, to a lesser extent, pressure is fundamental in the synthesis of N-Trityl Olmesartan intermediates to ensure optimal reaction rates, minimize impurity formation, and maximize yield and purity.
The initial N-alkylation step, which forms Trityl Olmesartan Ethyl Ester, is highly temperature-sensitive. In one scaled-up process, the reaction between ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide is initiated at room temperature (25–30°C) before being raised to 40–45°C for a duration of 12 hours to drive the reaction to completion. nih.gov Subsequent cooling to 0–5°C is critical during the isolation and purification phases to induce crystallization and enhance the purity of the isolated solid. nih.gov
The subsequent conversion steps also rely on precise temperature management. The hydrolysis of the ethyl ester to form the intermediate Trityl Olmesartan sodium salt is conducted at a chilled temperature of 10–15°C. nih.gov In contrast, the deprotection of the trityl group to yield Olmesartan Medoxomil is typically performed at a moderate 25–30°C for about 10 hours. nih.gov Purification of the final product often involves cooling to 0-5°C to precipitate the pure compound from solution. nih.gov
Continuous flow synthesis processes, an advanced alternative to batch production, also specify strict temperature ranges. For the preparation of an olmesartan intermediate, a continuous flow method dictates a reaction temperature between 0-30°C, with a preferred range of 10-15°C. google.com Another flow chemistry approach maintains a constant temperature of 50°C across several reaction stages. ijsdr.org
The table below summarizes key temperature parameters from various synthetic methodologies.
| Process Step | Reaction/Process | Temperature Range (°C) | Source |
| N-Alkylation | Formation of Trityl Olmesartan Ethyl Ester | 25-30 (initial), raised to 40-45 | nih.gov |
| Isolation | Crystallization of Trityl Olmesartan Ethyl Ester | Cooled to 0-5 | nih.gov |
| Hydrolysis | Formation of Trityl Olmesartan Sodium Salt | 10-15 | nih.gov |
| Deprotection | Removal of Trityl Group | 25-30 | nih.gov |
| Purification | Crystallization of Olmesartan Medoxomil | Cooled to 0-5 | nih.gov |
| Continuous Flow Synthesis | Intermediate Preparation | 0-30 (10-15 preferred) | google.com |
| Continuous Flow Synthesis | Multi-step Telescoping Process | 50 | ijsdr.org |
While most laboratory and industrial-scale syntheses are conducted at ambient pressure, advanced techniques like continuous flow synthesis may utilize pressure to control reaction conditions and residence times. In a novel continuous-flow synthesis of Olmesartan Medoxomil, the reaction stream is passed through a back pressure regulator set to 1–2.5 bar. ijsdr.org This elevated pressure helps to maintain the single-phase flow of the reaction mixture and enables precise control over the process, which is crucial for scalability and consistency. ijsdr.org In most other described processes, reactions involving tritylated intermediates are performed under atmospheric pressure, with reduced pressure (vacuum) being employed primarily for solvent removal during concentration and drying steps. nih.govgoogle.com
Advanced Process Development Techniques for Scalability
Other process improvements similarly focus on avoiding the cumbersome isolation of intermediates. google.com By carrying out the synthesis without isolating the products of each sequential reaction, the process becomes more streamlined, uses fewer vessels and solvents, and is thus more cost-effective and suitable for industrial application. google.com
Continuous flow synthesis represents a paradigm shift from traditional batch processing for pharmaceutical manufacturing. This technique offers superior control over reaction parameters, enhanced safety, and easier scalability. A continuous flow process for an olmesartan intermediate has been patented, highlighting its industrial applicability. google.com Another novel approach uses a "telescoping" flow chemistry process where intermediates are not isolated but are directly passed from one reactor to the next. ijsdr.org This in-situ process combines multiple reaction steps—condensation, hydrolysis, esterification, and deprotection—into a single, continuous flow, dramatically reducing the manufacturing cycle time and improving product yield and quality compared to prolonged batch reactions. ijsdr.org
The table below outlines key advanced process development techniques.
| Technique | Description | Advantages | Source |
| One-Pot Synthesis | Multiple reaction steps are performed sequentially in a single reactor without isolating intermediates. | Reduced unit operations, less solvent waste, higher throughput, improved cost-effectiveness. | nih.govgoogle.com |
| Continuous Flow Synthesis | Reagents are continuously pumped through reactors, and the product is collected at the outlet. | Precise control of temperature and pressure, enhanced safety, consistent product quality, easy scalability. | google.comijsdr.org |
| Reduced Particle Size of Reagents | Using reagents like anhydrous potassium carbonate with a reduced particle size. | Increased reaction surface area, leading to shorter reaction times and improved yield. | nih.gov |
| Optimized Isolation Procedures | Developing simple, efficient methods for isolating the product, avoiding complex chromatographic purification. | Higher purity (≥99.9%), easy plant operations, reduced production time. | nih.gov |
These advanced techniques have been instrumental in developing commercially viable and competent processes for the industrial-scale production of Olmesartan Medoxomil, ensuring high purity and yield while minimizing environmental impact and manufacturing costs. nih.govnih.gov
Impurity Profiling and Control Strategies in N Trityl Ethyl Olmesartan Medoxomil Synthesis
Identification and Characterization of Process-Related Impurities
The manufacturing process of olmesartan (B1677269) medoxomil can introduce various process-related impurities. These can originate from starting materials, intermediates, or side reactions. veeprho.com A thorough understanding and characterization of these impurities are essential for ensuring the quality and safety of the final drug product. semanticscholar.org
Regioisomeric Impurities (e.g., N-1 and N-2 Isomers of Olmesartan Dimedoxomil)
During the synthesis of olmesartan medoxomil, regioisomeric impurities can be formed. mdpi.comresearchgate.net A key intermediate, N-tritylolmesartan ethyl, has been shown through single-crystal X-ray diffraction to have the trityl protecting group attached to the N-2 nitrogen atom of the tetrazole ring, contrary to some earlier reports. mdpi.comresearchgate.net
However, subsequent steps can lead to the formation of regioisomeric impurities. For instance, the alkylation of olmesartan acid with medoxomil chloride can produce a mixture of N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of olmesartan, also known as olmesartan dimedoxomil. mdpi.comresearchgate.net One of these, the N-2 isomer of olmesartan dimedoxomil, has been identified as a novel impurity. mdpi.comresearchgate.net These impurities have been observed in final API samples at levels ranging from 0.02% to 0.18%. mdpi.com The formation of these dimedoxomil impurities is suspected to occur through both O- and N-alkylation of olmesartan acid. mdpi.com
Another regioisomeric impurity can arise from the N-alkylation step in the synthesis of Trityl olmesartan ethyl ester (TOEE), a key intermediate. An N-3 regioisomeric impurity of TOEE has been detected at levels of 0.2–0.3%. acs.org This impurity can lead to downstream impurities in the final API, with the N-3 impurity of the API being difficult to separate using standard chromatography methods. acs.org The formation of these regioisomers is influenced by reaction temperature, with different temperature ranges favoring the formation of different isomers. researchgate.net
Dehydro Impurities and Their Formation Mechanisms
Dehydro impurities are another class of process-related impurities observed in the synthesis of olmesartan medoxomil. semanticscholar.org One such impurity, dehydro olmesartan, can be formed from the dehydration of a medoxomil ester derivative of an N-alkylated imidazole (B134444) intermediate. semanticscholar.org This reaction is typically carried out using an acid catalyst, such as p-toluenesulphonic acid, under reflux conditions in a suitable solvent like toluene (B28343). semanticscholar.org The subsequent deprotection of the trityl group yields the dehydro olmesartan impurity. semanticscholar.org
Acetylated and Other By-Product Impurities
During the synthesis of olmesartan medoxomil, acetylated impurities can also be generated. semanticscholar.org Specifically, 4-acetyl olmesartan and 5-acetyl olmesartan have been identified as process-related impurities. semanticscholar.org
The synthesis of the 4-acetyl impurity involves the condensation of an acetyl imidazole derivative with a biphenyl (B1667301) derivative, followed by hydrolysis and alkylation with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one. semanticscholar.org The final step is the deprotection of the trityl group. semanticscholar.org
The 5-acetyl impurity originates from an N-alkylated imidazole intermediate. A Grignard reaction with methyl magnesium chloride introduces the acetyl group, and subsequent deprotection yields the 5-acetyl olmesartan impurity. semanticscholar.org
Other by-products identified during process development include isopropyl olmesartan and dibiphenyl olmesartan. doaj.orgresearchgate.net
Impurities Arising from Unreacted Starting Materials or Side Reactions
Impurities can also stem from unreacted starting materials or various side reactions. nih.govveeprho.com For example, in the N-alkylation step to produce Trityl Olmesartan Ethyl Ester, unreacted starting materials can be a source of impurities in the final product. nih.gov Specifically, impurities from the starting material 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, such as methylbiphenyl trityl tetrazole and dibromomethylbiphenyl trityl tetrazole, can carry through the process. nih.gov
Side reactions, such as the hydrolysis of ester groups, can also lead to impurities like olmesartan acid. semanticscholar.orgnih.gov This can occur during various stages, including the synthesis of Trityl Olmesartan Ethyl Ester and Trityl Olmesartan Medoxomil. nih.gov Detritylation of intermediates can also occur, leading to further impurities. nih.gov
Analytical Methodologies for Impurity Detection and Quantification
To control these impurities, robust analytical methods are essential for their detection and quantification throughout the manufacturing process and in the final API.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of olmesartan medoxomil and its impurities. oup.comsemanticscholar.orgijpsdronline.comresearchgate.netnih.gov The development and validation of a stability-indicating HPLC method are crucial for ensuring the quality of the drug substance. oup.comresearchgate.net
Method Development: A typical reversed-phase HPLC method utilizes a C18 column. oup.comsemanticscholar.orgresearchgate.net The mobile phase often consists of a buffer (such as sodium dihydrogen orthophosphate or potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). semanticscholar.org The pH of the buffer is a critical parameter and is often adjusted to an acidic pH, for example, 2.5 or 4.0. semanticscholar.org Gradient elution is frequently employed to achieve optimal separation of the main component from its various impurities. semanticscholar.orgijpsdronline.comnih.gov The detection wavelength is commonly set around 215 nm, 225 nm, or 257 nm, where olmesartan and its impurities exhibit significant UV absorbance. semanticscholar.orgresearchgate.net
Method Validation: Validation of the HPLC method is performed according to ICH guidelines to ensure its suitability for its intended purpose. semanticscholar.orgnih.govresearchgate.net Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities and degradation products. semanticscholar.orgresearchgate.net
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. semanticscholar.org For instance, linearity for olmesartan acid impurity has been established in the range of 0.25 µg/mL to 7 µg/mL. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with acceptance criteria for recovery typically falling between 98.5% and 101.2%. semanticscholar.orgnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) being a key metric. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. semanticscholar.orgresearchgate.net
The following table summarizes typical HPLC method parameters for olmesartan impurity profiling:
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-phase C18 (e.g., 150 x 4.6mm, 5µm or 250 x 4.6mm, 5µm) | semanticscholar.orgnih.gov |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5-4.0) | semanticscholar.org |
| Mobile Phase B | Acetonitrile or Methanol | semanticscholar.org |
| Elution | Gradient | semanticscholar.orgijpsdronline.comnih.gov |
| Flow Rate | 1.0 mL/min | semanticscholar.orgnih.gov |
| Detection Wavelength | 215 nm, 225 nm, or 257 nm | semanticscholar.orgresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 25°C) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
The control of volatile impurities is a critical aspect of pharmaceutical manufacturing, as these substances can be difficult to remove and may have toxicological implications. In the synthesis of N-Trityl Ethyl Olmesartan Medoxomil, various volatile organic compounds (VOCs) originating from solvents, reagents, or side reactions can be present. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such volatile impurities.
A headspace GC-MS method, for instance, can be employed to analyze residual solvents in the active pharmaceutical ingredient (API). This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system. This is particularly relevant for controlling potentially genotoxic impurities like mesityl oxide, which can form from the self-condensation of acetone (B3395972) in acidic conditions during the deprotection step of olmesartan medoxomil synthesis. sci-hub.se A developed headspace GC method can be used to strictly control such genotoxic impurities to levels below 2.5 ppm. sci-hub.se
In the context of olmesartan medoxomil production, GC-MS has been utilized to develop methods for the content estimation of N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). jddtonline.info A simple, precise, and accurate GC-MS method was developed for this purpose, using a DB-CAM capillary column with helium as the carrier gas. jddtonline.info The method demonstrated good linearity and recovery, making it suitable for routine analysis of the bulk drug. jddtonline.info While this study focuses on nitrosamine (B1359907) impurities, the principles can be adapted for the detection of other volatile impurities that may arise during the synthesis of this compound.
The general procedure for GC-MS analysis of volatile impurities involves:
Sample Preparation: A sample of this compound is dissolved in a suitable solvent, often in a headspace vial.
GC Separation: The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column.
MS Detection and Identification: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.
A typical GC-MS method for volatile impurity analysis is summarized in the table below.
| Parameter | Value |
| Column | DB-CAM, 30.0 m x 0.32 mm, 0.5 µm |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 35 °C for 2.5 min, then ramped at 8 °C/min to 250 °C and held for 1 min |
| MS Ion Source Temperature | 220 °C |
| MS Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Scan Range | 35-400 m/z |
This table presents a generalized GC-MS method based on published literature for related compounds and may require optimization for the specific analysis of this compound. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and characterization of non-volatile and thermally labile impurities in complex pharmaceutical manufacturing processes. In the synthesis of this compound, a variety of process-related impurities and degradation products can be formed, and LC-MS provides the sensitivity and specificity required for their detection and structural elucidation.
During the process development of olmesartan medoxomil, several impurities have been identified using LC-MS, including olmesartan acid, 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan. semanticscholar.org The initial step in impurity profiling often involves subjecting the sample to LC-MS to determine the number of contaminants and their molecular ions. semanticscholar.org This information provides the basis for proposing potential structures for the impurities. semanticscholar.org
One of the key challenges in the synthesis of olmesartan medoxomil is the control of regioisomers. An N-3 regioisomeric impurity of a key intermediate of olmesartan medoxomil was identified and its structure confirmed using LC-MS and NMR. google.com The synthesis and tracing of such impurities are crucial for quality control, especially when they are difficult to separate from the main compound using standard chromatographic methods. google.com
A highly sensitive LC-MS/MS method has been developed for the simultaneous and trace-level quantification of ten nitrosamine impurities in olmesartan medoxomil. chromatographyonline.com This highlights the power of LC-MS/MS in detecting and quantifying even very low levels of potentially harmful impurities.
The general workflow for impurity elucidation using LC-MS involves:
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system, where the components are separated based on their affinity for the stationary and mobile phases.
Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer, where the molecules are ionized.
Structural Elucidation: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions to deduce the structure of the impurity.
The table below provides an example of a reported impurity in olmesartan medoxomil synthesis and its method of detection.
| Impurity Name | Structure | Detection Method |
| Olmesartan Acid | 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid | LC-MS, HPLC semanticscholar.orgsynzeal.com |
Strategies for Impurity Mitigation and Control in Chemical Manufacturing
Reaction Pathway Design for Minimized Impurity Formation
A proactive approach to impurity control involves the careful design and optimization of the synthetic route to minimize the formation of impurities from the outset. In the synthesis of this compound, which is an intermediate in the production of olmesartan medoxomil, several strategies can be employed.
One of the critical steps is the N-alkylation reaction between the imidazole ethyl ester derivative and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. nih.gov This reaction can lead to the formation of several impurities due to ester hydrolysis and detritylation. nih.gov By carefully controlling the reaction conditions, such as the stoichiometry of the reagents and the base used, the formation of these impurities can be significantly reduced. nih.gov For example, optimizing the mole ratio of potassium carbonate as the base can minimize the levels of unreacted starting materials and subsequent impurities. nih.gov
The formation of regioisomers is another significant challenge. In the synthesis of olmesartan medoxomil, an N-3 regioisomeric impurity of a key intermediate can be formed. google.com Understanding the reaction mechanism and the factors that influence the regioselectivity of the alkylation step is crucial. Directional synthesis of the N-3 isomer can be undertaken to confirm its structure and develop analytical methods for its control. google.com
Furthermore, an unknown impurity in olmesartan medoxomil was identified as a product of a Michael-type addition between the tetrazole ring and mesityl oxide, which was generated in situ from acetone under acidic conditions. acs.org This finding underscores the importance of understanding potential side reactions involving solvents and reagents. By controlling the reaction conditions to prevent the formation of mesityl oxide, the generation of this N-alkyl impurity can be suppressed to below 0.1%. acs.org
Purification Techniques for Intermediate and Final Product Enhancement
Even with a well-designed synthetic pathway, some impurities will inevitably be present. Therefore, effective purification techniques are essential to enhance the quality of intermediates like this compound and the final API.
Crystallization is a widely used and effective method for purifying solid compounds. For olmesartan medoxomil and its intermediates, various crystallization and recrystallization procedures have been developed. nih.govgoogle.com The choice of solvent or solvent system is critical for achieving high purity. For instance, a process for purifying olmesartan medoxomil involves dissolving the crude product in a C3-6 ketone, such as acetone, adding water to induce precipitation, and then recovering the purified product. google.com This method has been shown to effectively reduce the level of impurities like olmesartan acid. google.com
Column chromatography is another powerful purification technique, particularly for separating closely related impurities that are difficult to remove by crystallization alone. mdpi.com Flash column chromatography has been used to purify the product of the N-alkylation step in the synthesis of olmesartan medoxomil. nih.gov While effective, chromatographic purification can be less desirable for large-scale industrial production due to solvent consumption and cost. Therefore, developing robust crystallization processes that avoid the need for chromatography is often a key goal in process development. quickcompany.in
The table below summarizes some purification techniques used for olmesartan medoxomil and its intermediates.
| Compound | Purification Technique | Details |
| Trityl Olmesartan Ethyl Ester | Crystallization | The product is crystallized from a suitable solvent to achieve a purity of 98% by HPLC. nih.gov |
| Olmesartan Medoxomil | Recrystallization from Acetone/Water | The crude product is dissolved in acetone, and water is added to precipitate the purified olmesartan medoxomil with low levels of olmesartan acid. google.com |
| Isomeric Impurities | Column Chromatography | Isomers can be separated and purified by column chromatography on silica (B1680970) gel with a gradient elution of ethyl acetate (B1210297) in hexanes. mdpi.com |
Statistical Process Control and Quality by Design (QbD) Applications
To ensure consistent product quality and to proactively manage impurities, the pharmaceutical industry is increasingly adopting Quality by Design (QbD) principles and Statistical Process Control (SPC).
QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. sci-hub.se For olmesartan medoxomil, QbD principles have been applied to the development of analytical methods and drug delivery systems. sci-hub.senih.govjapsonline.comtbzmed.ac.ir
In the context of impurity control, a QbD approach involves:
Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity of this compound.
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For an intermediate, the level of specific impurities would be a CQA.
Risk Assessment: Identifying and ranking the process parameters that could potentially impact the CQAs.
Design of Experiments (DoE): Systematically varying the identified critical process parameters to understand their effect on impurity formation and to establish a design space. acs.org
For example, a definitive screening design, a type of DoE, was used to investigate the factors affecting the formation of an N-alkyl impurity in olmesartan medoxomil. acs.org This statistical approach helped to identify the key factors and establish process parameters to control the impurity to less than 0.1%. acs.org
Statistical Process Control (SPC) can then be implemented during manufacturing to monitor the process in real-time and ensure that it remains within the established design space, thereby consistently producing this compound with the desired quality and impurity profile.
Crystallization, Polymorphism, and Solid State Chemistry of N Trityl Ethyl Olmesartan Medoxomil
Crystallization Process Development
The development of a robust crystallization process is fundamental for isolating a chemical intermediate with high purity and desirable physical properties, which are crucial for its performance in subsequent synthetic steps and for the quality of the final API.
Solvent Selection for Recrystallization
The choice of solvent is a critical first step in developing a crystallization process. An ideal solvent will dissolve the compound to a significant extent at elevated temperatures but exhibit low solubility at cooler temperatures, thereby maximizing the yield upon cooling. Research into N-Trityl Olmesartan (B1677269) Ethyl Ester, a closely related precursor, has identified cyclohexanone (B45756) and N,N-dimethylacetamide (DMAC) as particularly suitable organic solvents for its purification and recrystallization. researchgate.net
A systematic study measured the mole fraction solubility of N-Trityl Olmesartan Ethyl Ester in thirteen different organic solvents at various temperatures, providing a comprehensive dataset for solvent screening. researchgate.net At 318.15 K, the solubility was highest in cyclohexanone, followed by DMAC and toluene (B28343), indicating their effectiveness for dissolution. researchgate.net Conversely, alcohols like methanol (B129727) and isopropanol (B130326) showed very low solubility, suggesting they could be effective as anti-solvents. researchgate.net
Patents and publications also describe various solvent systems for the purification and isolation of these intermediates. For instance, N-Trityl Olmesartan Ethyl Ester has been purified through crystallization from diisopropyl ether, hexane, ethyl acetate (B1210297), or mixtures thereof. researchgate.net For N-Trityl Olmesartan Medoxomil, recrystallization from acetone (B3395972) has been reported. semanticscholar.org Furthermore, different solvent combinations are used for extraction and subsequent crystallization or precipitation, such as dichloromethane/isopropanol-water, ethyl acetate/hexanes, and dichloromethane/acetonitrile-water. nih.gov
Table 1: Solubility of N-Trityl Olmesartan Ethyl Ester in Various Solvents at 318.15 K
| Solvent | Mole Fraction Solubility (x 10⁻³) |
|---|---|
| Cyclohexanone | 21.10 |
| N,N-Dimethylacetamide (DMAC) | 14.76 |
| Toluene | 12.37 |
| Ethyl Acetate | 6.99 |
| N,N-Dimethylformamide (DMF) | 5.53 |
| Acetone | 4.17 |
| Acetonitrile (B52724) | 0.90 |
| 1-Butanol (B46404) | 0.59 |
| n-Propanol | 0.52 |
| Isobutanol | 0.47 |
| Ethanol (B145695) | 0.32 |
| Isopropanol | 0.23 |
| Methanol | 0.18 |
Data sourced from a study on the solubility of N-Trityl Olmesartan Ethyl Ester. researchgate.net
Controlled Crystallization Parameters (Temperature, Cooling Rate, Stirring)
Beyond solvent selection, the control of process parameters such as temperature, cooling rate, and agitation is essential for achieving consistent crystal size, shape, and purity. Inadequate control can lead to undesirable outcomes, such as the formation of a "gel-like form," which is challenging to handle in an industrial setting. nih.gov
Specific crystallization procedures found in the literature illustrate the application of these controlled parameters. For instance, one method involves cooling a solution of the intermediate in N,N-Dimethylacetamide (DMA) to 5°C to induce crystallization. Another process for the final API, which can be indicative of methods for its precursors, involves cooling a slurry to 0–5°C and stirring for 30 minutes before filtration. researchgate.net A one-pot process for preparing N-Trityl Olmesartan Medoxomil describes precipitating the product by adding the reaction mixture to a water-acetone mixture. semanticscholar.org The temperature during key reaction steps, such as esterification, is also controlled, for example, between 40 and 60°C. semanticscholar.org
Table 2: Examples of Controlled Crystallization Parameters
| Intermediate | Process Step | Key Parameters | Outcome | Reference |
|---|---|---|---|---|
| Dehydro N2-Trityl Olmesartan | Crystallization | Cool DMA solution | Induces crystallization | |
| Trityl Olmesartan Medoxomil | Precipitation | Pour into water/acetone (V/V 95:5) | Isolation of product | semanticscholar.org |
Investigation of Polymorphic Forms
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These different forms can exhibit distinct physicochemical properties. The characterization of the solid-state properties of N-Trityl Olmesartan Medoxomil and its precursors is therefore a critical aspect of pharmaceutical development.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to detect physical and chemical changes in a substance as a function of temperature. It is widely used to determine melting points, which are characteristic of a specific crystalline form.
Physicochemical characterization of both N-Trityl Olmesartan Ethyl Ester and N-Trityl Olmesartan Medoxomil has been performed using DSC. nih.govmdpi.comresearchgate.net The melting points determined from these DSC thermograms serve as a key identifier for the synthesized crystalline forms. researchgate.net
Table 3: Melting Points of N-Trityl Olmesartan Intermediates from DSC Analysis
| Compound Name | Melting Point (°C) | Analytical Method |
|---|---|---|
| N-Trityl Olmesartan Ethyl Ester | 105.1–106.9 | DSC |
| N-Trityl Olmesartan Medoxomil | 134.5–136.4 | DSC |
Data obtained from the physicochemical characterization of Olmesartan Medoxomil intermediates. researchgate.net
X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification
X-ray Powder Diffraction (XRPD) is a primary technique for identifying crystalline phases and analyzing the polymorphic nature of a compound. While XRPD provides a fingerprint of a specific crystal form, single-crystal X-ray diffraction (SCXRD) can determine the precise molecular structure within the crystal lattice.
A pivotal study on Olmesartan Medoxomil intermediates utilized SCXRD to definitively solve the molecular structures of both N-Trityl Olmesartan Ethyl Ester and N-Trityl Olmesartan Medoxomil. nih.govresearchgate.net This analysis led to a significant revision of the previously understood structure. It was revealed that the bulky trityl protecting group is attached to the N-2 position of the tetrazole ring, and not the N-1 position as had been widely reported in literature and chemical databases. researchgate.netnih.gov This finding is crucial for understanding the reactivity and properties of these intermediates. The corrected molecular structures, as determined by SCXRD, are foundational to the solid-state chemistry of these compounds. researchgate.net
Microscopic Techniques for Crystal Morphology Analysis
Microscopic techniques, such as optical microscopy and scanning electron microscopy (SEM), are used to visually analyze the morphology (i.e., the size and shape) of crystals. Crystal habit can significantly impact bulk properties like flowability and filtration characteristics, which are important for large-scale manufacturing.
While specific microscopy studies on N-Trityl Olmesartan Medoxomil are not detailed in the reviewed literature, the importance of achieving a desirable morphology is evident. For example, some prior art processes for Olmesartan Medoxomil yielded a "gel-like form," which is difficult to filter and handle on an industrial scale. nih.gov In contrast, improved processes yield a "white crystalline powder," which is far more suitable for manufacturing. researchgate.net Microscopic analysis would be the primary method used to observe these morphological differences and to ensure that a crystallization process consistently produces crystals with the desired characteristics, avoiding problematic forms like gels or extremely fine needles.
Impact of Solid-State Properties on Chemical Stability and Purity
The solid-state properties of N-Trityl Ethyl Olmesartan Medoxomil have a direct and significant impact on its chemical stability and the purity of the subsequent intermediates and the final Olmesartan Medoxomil API. The crystalline structure can influence the reactivity of the molecule and its susceptibility to degradation.
During the synthesis of Olmesartan Medoxomil, this compound is typically formed in a one-pot process involving the hydrolysis of an ethyl ester followed by alkylation. mdpi.com The control of reaction conditions is vital to prevent the formation of process-related impurities. nih.govmdpi.com
One of the major challenges is the potential for the formation of regioisomeric impurities. For instance, during the synthesis, dimedoxomil derivatives of olmesartan can be formed as impurities. nih.govmdpi.com The solid-state form of the starting materials and intermediates can influence the reaction pathways that lead to these impurities.
The stability of this compound is also a concern. Forced degradation studies on the final API, Olmesartan Medoxomil, have shown that it is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and heat. ijpsr.comresearchgate.net While these studies are on the final product, they highlight the potential degradation pathways that could also affect the intermediates. The solid-state form of this compound can influence its susceptibility to these degradation pathways. For example, a more stable crystalline form would be expected to be less reactive and therefore less prone to degradation.
Information on Chemical Stability and Degradation of this compound Not Publicly Available
Comprehensive research has been conducted to gather information on the chemical stability and degradation pathways of the compound this compound. Despite extensive searches of scientific literature, patent databases, and other public domain sources, no specific data regarding forced degradation studies under various stress conditions for this particular intermediate of Olmesartan Medoxomil could be located.
This compound, also referred to as N-tritylolmesartan ethyl ester, is recognized as a key intermediate in the synthesis of the active pharmaceutical ingredient Olmesartan Medoxomil. Research has clarified its chemical structure, noting the attachment of the trityl group at the N-2 position of the tetrazole ring.
While numerous studies detail the forced degradation of the final drug, Olmesartan Medoxomil, under acidic, basic, oxidative, photolytic, and thermal stress, this information does not extend to its synthetic precursors. The stability and degradation pathways of intermediates are often studied during process development and are documented in regulatory filings, which are typically not publicly accessible.
Consequently, the specific data required to populate the requested article outline, including details on acidic and basic hydrolysis, oxidative, photolytic, and thermal degradation, as well as the identification of resulting degradation products for this compound, is not available in the public domain.
Chemical Stability and Degradation Pathways of N Trityl Ethyl Olmesartan Medoxomil
Identification and Characterization of Degradation Products
Mass Spectrometry-Based Characterization of Degradants
While specific forced degradation studies on N-Trityl Ethyl Olmesartan (B1677269) Medoxomil are not extensively detailed in publicly available literature, the characterization of process-related impurities during the synthesis of Olmesartan Medoxomil provides significant insight into its degradation products. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS), is instrumental in identifying these degradants.
The primary degradation products arise from two main pathways: hydrolysis of the ethyl ester and cleavage of the N-trityl bond.
Hydrolysis Product: The hydrolysis of the ethyl ester group in N-Trityl Ethyl Olmesartan Medoxomil results in the formation of its corresponding carboxylic acid, N-Trityl Olmesartan. This is a common impurity formed during the synthesis of Olmesartan Medoxomil. nih.gov
Detritylation Product: The loss of the trityl (triphenylmethyl) group from the tetrazole ring leads to the formation of Ethyl Olmesartan. This detritylation is a known reaction, often occurring under acidic conditions during the manufacturing process. nih.gov
The following table summarizes the key degradants of this compound that have been identified as process-related impurities in the synthesis of Olmesartan Medoxomil.
| Degradant Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Findings |
| N-Trityl Olmesartan | C43H40N6O3 | 688.82 | Identification as an impurity confirms the lability of the ethyl ester to hydrolysis. |
| Ethyl Olmesartan | C26H28N6O3 | 488.54 | Formation indicates the cleavage of the N-trityl bond. |
It is important to note that further degradation of these primary products can also occur under various stress conditions.
Spectroscopic Elucidation of Degradant Structures
The structures of the degradation products of this compound have been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods, often used in conjunction with mass spectrometry, provide detailed structural information.
N-Trityl Olmesartan: The structure of this hydrolytic degradant is confirmed by the disappearance of the signals corresponding to the ethyl group in the 1H and 13C NMR spectra and the appearance of a broad signal for the carboxylic acid proton. The presence of the trityl group signals remains a key feature in the spectra.
Ethyl Olmesartan: In the NMR spectra of this detritylation product, the characteristic signals for the numerous protons of the trityl group are absent. The rest of the molecule's signals, including those for the ethyl ester, remain largely unchanged, confirming the selective cleavage of the N-trityl bond.
A comprehensive study on the process-related impurities of Olmesartan Medoxomil utilized 1H, 13C, and 15N NMR spectroscopy, along with single-crystal X-ray diffraction (SCXRD), to unequivocally confirm the structures of these related substances, which include the degradation products of this compound. nih.gov This detailed spectroscopic analysis is crucial for distinguishing between various isomers and confirming the precise location of functional groups. nih.gov
Mechanistic Understanding of Degradation Processes
The degradation of this compound is primarily governed by the chemical reactivity of its ester and trityl functionalities.
The hydrolysis of the ethyl ester proceeds through a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then abstracts a proton to form ethanol (B145695). Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by water. This hydrolytic pathway is a significant consideration during the synthesis and storage of this compound, as the presence of water or extremes in pH can promote this degradation. nih.gov
The detritylation process involves the cleavage of the bond between the nitrogen atom of the tetrazole ring and the trityl group. This reaction is typically acid-catalyzed. The nitrogen atom is protonated, which weakens the C-N bond and facilitates the departure of the stable triphenylmethyl carbocation (trityl cation). This process is an intentional step in the final stages of Olmesartan Medoxomil synthesis but can occur as an unintended degradation if the intermediate is exposed to acidic conditions. nih.gov The stability of the trityl cation makes the trityl group an effective protecting group that can be removed under relatively mild acidic conditions.
The formation of these degradants as impurities during the synthesis of Olmesartan Medoxomil highlights the importance of controlling the reaction conditions, such as pH, temperature, and moisture content, to minimize their formation and ensure the desired product quality. nih.gov
Solubility and Solvent Effects on N Trityl Ethyl Olmesartan Medoxomil
Experimental Determination of Solubility in Organic Solvents
The solubility of N-Trityl Olmesartan (B1677269) Ethyl Ester has been systematically determined across a range of organic solvents at temperatures from 278.15 K to 318.15 K. acs.org Research indicates that solubility is positively correlated with temperature in all tested solvents, signifying that more of the compound dissolves as the temperature increases. acs.org
At a constant temperature of 318.15 K, the mole fraction solubility varies significantly depending on the solvent. The highest solubility is observed in cyclohexanone (B45756), followed by a range of polar aprotic and protic solvents. acs.orgacs.org The experimental mole fraction solubility was highest in cyclohexanone (2.110 × 10⁻²), followed by N,N-dimethylacetamide (DMAC) (1.476 × 10⁻²), toluene (B28343) (1.237 × 10⁻²), ethyl acetate (B1210297) (6.993 × 10⁻³), N,N-dimethylformamide (DMF) (5.527 × 10⁻³), acetone (B3395972) (4.174 × 10⁻³), acetonitrile (B52724) (9.013 × 10⁻⁴), 1-butanol (B46404) (5.878 × 10⁻⁴), n-propanol (5.192 × 10⁻⁴), isobutanol (4.717 × 10⁻⁴), ethanol (B145695) (3.181 × 10⁻⁴), isopropanol (B130326) (2.281 × 10⁻⁴), and methanol (B129727) (1.755 × 10⁻⁴). acs.org A similar trend in solubility was noted at other temperatures within the studied range. acs.orgacs.org
Interactive Table: Mole Fraction Solubility (x) of N-Trityl Olmesartan Ethyl Ester in Various Solvents at Different Temperatures (K) Data sourced from a 2022 study in the Journal of Chemical & Engineering Data. acs.orgacs.org
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol | 0.0598 | 0.0691 | 0.0792 | 0.0913 | 0.1051 | 0.1218 | 0.1399 | 0.1578 | 0.1755 |
| Ethanol | 0.1091 | 0.1245 | 0.1421 | 0.1632 | 0.1873 | 0.2163 | 0.2494 | 0.2821 | 0.3181 |
| n-Propanol | 0.1983 | 0.2241 | 0.2523 | 0.2854 | 0.3231 | 0.3662 | 0.4183 | 0.4687 | 0.5192 |
| Isopropanol | 0.0811 | 0.0942 | 0.1089 | 0.1263 | 0.1462 | 0.1689 | 0.1953 | 0.2269 | 0.2281 |
| 1-Butanol | 0.2273 | 0.2541 | 0.2839 | 0.3178 | 0.3562 | 0.4011 | 0.4538 | 0.5173 | 0.5878 |
| Isobutanol | 0.1823 | 0.2054 | 0.2311 | 0.2602 | 0.2936 | 0.3321 | 0.3768 | 0.4228 | 0.4717 |
| Ethyl acetate | 2.911 | 3.298 | 3.738 | 4.248 | 4.831 | 5.487 | 6.201 | 6.942 | 6.993 |
| Acetonitrile | 0.3312 | 0.3801 | 0.4362 | 0.5013 | 0.5768 | 0.6651 | 0.7682 | 0.8523 | 0.9013 |
| Acetone | 1.698 | 1.932 | 2.193 | 2.498 | 2.851 | 3.259 | 3.728 | 4.153 | 4.174 |
| Toluene | 5.011 | 5.703 | 6.491 | 7.398 | 8.432 | 9.621 | 10.98 | 12.29 | 12.37 |
| Cyclohexanone | 8.211 | 9.403 | 10.79 | 12.38 | 14.21 | 16.31 | 18.69 | 20.98 | 21.10 |
| DMF | 2.113 | 2.421 | 2.773 | 3.179 | 3.648 | 4.191 | 4.818 | 5.421 | 5.527 |
| DMAC | 5.891 | 6.713 | 7.652 | 8.731 | 9.982 | 11.43 | 13.11 | 14.68 | 14.76 |
| (Note: All solubility values in the table should be multiplied by 10⁻⁴, except for Ethyl acetate, Acetone, Toluene, Cyclohexanone, DMF, and DMAC which should be multiplied by 10⁻³) |
Thermodynamic Analysis of Dissolution Processes
Endothermic Nature : The positive correlation between solubility and temperature demonstrates that the dissolution process absorbs heat from the surroundings. This is a characteristic feature of an endothermic process. researchgate.net
The modified Apelblat equation has been shown to be particularly suitable for correlating the solubility data of this compound, providing a good fit with experimental values. acs.orgacs.org This modeling is essential for predicting solubility at different temperatures and for understanding the energy changes involved in the dissolution, which is critical for designing crystallization processes.
Influence of Solvent Properties on Compound Stability and Purity
Purification and Recrystallization : Research has identified cyclohexanone and N,N-dimethylacetamide (DMAC) as optimal solvents for the purification and recrystallization of N-Trityl Olmesartan Ethyl Ester. acs.orgacs.org Their high solvency allows for the effective dissolution of the crude product at elevated temperatures, followed by the formation of pure crystals upon cooling, leaving impurities behind in the solvent.
Yield and Purity in Synthesis : In practical synthesis, solvent combinations are often employed to maximize both yield and purity. For instance, a combination of DMA, acetone, and water in a 3:7:3 ratio has been demonstrated to be highly effective for isolating the compound, achieving a 90% yield and 98% purity. nih.gov The use of polar aprotic solvents such as N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) is common in the synthesis steps. nih.govgoogle.com
Minimizing Impurity Formation : The stability of the compound and its precursors in the reaction solvent is crucial. The choice of solvent and other reagents, like the base used during synthesis, can affect the formation of impurities. google.com For example, using a mild base like potassium carbonate in a polar aprotic solvent can lead to the formation of fewer impurities compared to stronger bases. google.com Furthermore, the stability of related intermediates under detritylation conditions, often carried out in an acetone-water solution, has been studied to understand and control the impurity profile of the final active pharmaceutical ingredient. mdpi.com
Future Research Directions and Innovations in N Trityl Ethyl Olmesartan Medoxomil Chemistry
Advanced Analytical Techniques for Comprehensive Characterization
The precise characterization of N-Trityl Ethyl Olmesartan (B1677269) Medoxomil and related impurities is critical for ensuring the quality and safety of the final drug product. A significant finding in the characterization of this intermediate has been the definitive determination of the trityl group's position on the tetrazole ring. For years, it was widely reported that the trityl substituent was attached to the N-1 nitrogen atom of the tetrazole. However, recent, more sophisticated analyses have overturned this assumption. nih.gov
Single-crystal X-ray diffraction (SCXRD) studies have provided conclusive evidence that N-tritylated intermediates of Olmesartan Medoxomil, including N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil, exist exclusively as the N-2 regioisomer. nih.govdntb.gov.ua In the molecular structures of these regioisomers, the bulky triphenylmethyl (trityl) group is attached to the N-2 nitrogen of the tetrazole ring. nih.govmdpi.com This fundamental structural correction necessitates a revision of the systematic chemical names and structural formulas used in chemical literature and databases. nih.gov
Beyond SCXRD, a suite of advanced analytical techniques is employed for comprehensive characterization. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Full assignment of 1H, 13C, and 15N NMR signals is crucial for structural elucidation. nih.gov For example, the 1H-NMR chemical shifts of the medoxomil N-CH2 protons can help distinguish between 1,5- and 2,5-disubstituted tetrazole isomers. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry with electrospray ionization (HRMS/ESI) is used to confirm the elemental composition of the molecule and its impurities. nih.gov LC-MS/MS techniques are also vital for analyzing and identifying byproducts in plasma and urine samples.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of N-Trityl Ethyl Olmesartan Medoxomil and the final API, capable of detecting and quantifying impurities at levels below 0.1%. nih.govsemanticscholar.org
Differential Scanning Calorimetry (DSC) and Infrared Spectroscopy (IR): These techniques provide information about the thermal properties and functional groups of the compounds, respectively, helping to distinguish between different crystalline forms and regioisomers. nih.gov
The identification of process-related impurities, such as the N-3 regioisomeric impurity of Trityl olmesartan ethyl ester (TOEE), has also been made possible through a combination of NMR, MS, and SCXRD, highlighting the need for these advanced analytical tools to control product quality. acs.org
Green Chemistry Principles in Process Design
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of this compound and the core tetrazole structure offers several opportunities for greener process design. The traditional synthesis of tetrazoles often involves hazardous reagents like tri-n-octyltin azide (B81097). researchgate.net Research is now focused on safer, more sustainable alternatives. researchgate.netbenthamdirect.com
Key areas of innovation in green chemistry for tetrazole synthesis include:
Water-Mediated Synthesis: Using water as a solvent is a cornerstone of green chemistry. The [2+3] cycloaddition reaction between nitriles and sodium azide to form tetrazoles has been shown to proceed readily in water with zinc salts as catalysts, offering a green and efficient method. benthamdirect.comorganic-chemistry.org
Catalytic Innovations: The development and use of novel catalysts can significantly improve the sustainability of the synthesis.
Nanocatalysts: Nanomaterials such as those based on boehmite, magnetic particles, copper, and carbon are being explored as highly efficient, reusable catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio. rsc.org
Bio-derived Catalysts: Palladium nanoparticles (PdNPs) derived from biological sources have been used for Suzuki-Miyaura coupling, a key step in creating the biphenyl (B1667301) structure of sartan drugs, with high yield and catalyst recyclability. researchgate.net
Cost-Effective Catalysts: L-proline, an environmentally benign and inexpensive amino acid, has been demonstrated as an effective catalyst for synthesizing 5-substituted 1H-tetrazoles from various nitriles, offering high yields and short reaction times. organic-chemistry.org
Alternative Activation Methods: Non-traditional activation methods, such as microwave irradiation, can accelerate reactions, allowing for the conversion of even inactive nitriles into tetrazoles in shorter times compared to conventional heating. organic-chemistry.orgresearchgate.net
Continuous Flow Synthesis: The use of continuous flow reactors for preparing key intermediates of Olmesartan Medoxomil is being developed. google.com This technology can improve safety, reduce waste, and increase space-time yield compared to traditional batch processing. google.com
These green methodologies not only reduce environmental impact but also often lead to simpler operations, cleaner reaction profiles, and higher product yields. researchgate.net
Exploration of Related Tritylated Tetrazole Derivatives and their Chemical Properties
The trityl group serves as a crucial protecting group for the tetrazole moiety in the synthesis of many angiotensin II receptor antagonists, not just Olmesartan. The exploration of other tritylated tetrazole derivatives is a vibrant area of research, focused on understanding their chemical properties and developing new therapeutic agents. google.comnih.gov
The adamantyl group is another bulky substituent, and 2-adamantyl-5-aryl-2H-tetrazoles have been synthesized and studied. nih.gov The adamantylation of 5-aryl-NH-tetrazoles in sulfuric acid proceeds regioselectively, yielding the N-2 isomer, similar to tritylation. nih.gov These compounds have shown thermal stability and have been investigated for their antiviral properties. nih.gov
The synthesis of diverse tetrazole derivatives is often achieved through [2+3] cycloaddition reactions. nih.gov The photochemistry of tetrazoles presents another avenue for creating novel compounds; photolysis can lead to ring cleavage and the formation of a variety of synthetically useful photoproducts. mdpi.com
Furthermore, research into other heterocyclic systems that are bioisosteres of the tetrazole ring is ongoing. For example, benthamdirect.comrsc.orgresearchgate.net-triazolo[1,5-c]pyrimidine derivatives have been developed as potent and orally active angiotensin II receptor antagonists, demonstrating that modifications to the core heterocyclic structure can lead to new classes of drugs. nih.gov The synthesis of hybrid molecules that combine the tetrazole ring with other heterocycles like thiazole, thiophene, or thiadiazole is also a promising strategy for developing new compounds with enhanced biological activities. nih.gov
The study of these related compounds, their synthesis, and their structure-activity relationships (SAR) provides valuable insights that can be applied to optimize the synthesis and properties of this compound and to discover the next generation of sartan drugs. nih.gov
Q & A
Basic Research Questions
Q. How is N-Trityl Ethyl Olmesartan Medoxomil identified and quantified in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC or UPLC with UV detection (250 nm) is commonly used. The USP monograph specifies a Symmetry C8 column (L7) for impurity separation, achieving a resolution ≥5 between this compound and related compounds like Olmesartan Medoxomil Related Compound A . Quantification involves comparing peak area ratios to internal standards (e.g., p-hydroxybenzoic acid isobutyl ester) with acceptance criteria of 98.5%–101.5% purity on an anhydrous basis .
Q. What synthetic routes are employed to produce this compound, and how are intermediates controlled?
- Methodological Answer : this compound is synthesized via tritylation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate in Olmesartan Medoxomil production . Process control includes strict monitoring of residual solvents (e.g., ethanol) and water content (<2.48%) using Karl Fischer titration and GC-MS .
Q. What are the regulatory purity standards for this compound, and how do analytical methods address variability?
- Methodological Answer : The USP mandates 98.5%–101.5% purity for Olmesartan Medoxomil and its derivatives, with deviations attributed to hydration states or residual solvents . However, tablet formulations allow 93.0%–105.0% due to excipient interactions . Discrepancies are resolved via orthogonal methods like dissolution testing (pH 7.2 buffer, 75 rpm, UV validation) .
Advanced Research Questions
Q. How do impurities like this compound affect the pharmacokinetic profile of Olmesartan Medoxomil?
- Methodological Answer : Impurities may alter bioavailability by competing with Olmesartan Medoxomil’s hydrolysis to its active form. Pharmacokinetic studies in rats and dogs (oral doses up to 2000 mg/kg) show no lethality but potential hypotension/tachycardia at high impurity levels . Population PK models in humans suggest gender-based clearance differences (15% lower in females), requiring adjusted impurity thresholds in formulation .
Q. What experimental designs are optimal for studying the stability of Olmesartan Medoxomil derivatives under varying conditions?
- Methodological Answer : A 3²-factorial design is recommended to evaluate factors like pH, temperature, and excipient ratios. For example, floating microsponges of Olmesartan Medoxomil were optimized using this design, with drug-polymer ratio (X1) and stirring speed (X2) as critical variables . Accelerated stability testing (40°C/75% RH) over 6 months with HPLC-UV tracking ensures degradation kinetics align with ICH guidelines .
Q. What strategies mitigate data contradictions in impurity profiling during method validation?
- Methodological Answer : Contradictions arise from column selectivity (e.g., L1 vs. L7 columns) or detection limits. System suitability tests (e.g., tailing factor ≤2.0, RSD ≤0.5% for peak ratios) harmonize results across labs . For unresolved peaks, mass spectrometry (LC-MS/MS) identifies co-eluting impurities like Olmesartan Dimer Ester (CAS 1040250-19-8) .
Q. How do demographic factors influence the pharmacological assessment of Olmesartan Medoxomil impurities?
- Methodological Answer : Pediatric studies (6–17 years) use weight-adjusted doses (2.5–40 mg/day) and account for 10%–15% higher AUC/Cmax in females due to slower clearance . Preclinical models must include aged rodents (>50 weeks) to mirror age-related hypertension and impurity metabolism shifts observed in humans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
